N,N-Dimethylbutyramide chemical properties and structure
N,N-Dimethylbutyramide chemical properties and structure
An In-Depth Technical Guide to N,N-Dimethylbutyramide: Properties, Structure, and Applications
Abstract
N,N-Dimethylbutyramide (DMBA) is a tertiary amide that serves as a pivotal building block and versatile intermediate in the realms of organic synthesis and pharmaceutical development. Its unique combination of moderate polarity, aprotic nature, and solvency has established it as a compound of significant interest. This guide provides a comprehensive technical overview of N,N-Dimethylbutyramide, delving into its core chemical and physical properties, molecular structure, spectroscopic signature, and established applications. Designed for researchers, chemists, and drug development professionals, this document synthesizes fundamental data with practical insights, offering a detailed protocol for its synthesis and characterization to ensure both reproducibility and high-purity outcomes.
Chemical Identity and Molecular Structure
N,N-Dimethylbutyramide is systematically known as N,N-dimethylbutanamide.[1][2][3][4] It belongs to the class of carboxamide compounds. The structure features a butyryl group (a four-carbon acyl chain) bonded to the nitrogen atom of a dimethylamine moiety.[5] This tertiary amide structure is notable for its lack of an N-H bond, which prevents it from acting as a hydrogen bond donor, a key factor influencing its physical properties and reactivity.
The core identifiers for this compound are summarized below:
| Identifier | Value |
| CAS Number | 760-79-2[1][2][3][6] |
| Molecular Formula | C₆H₁₃NO[1][2][3] |
| Molecular Weight | 115.17 g/mol [1][4] |
| IUPAC Name | N,N-dimethylbutanamide[3][4] |
| Synonyms | DMBA, N,N-Dimethylbutanamide, Butyramide, N,N-dimethyl-[1][2][4][7] |
| InChIKey | VIJUZNJJLALGNJ-UHFFFAOYSA-N[1][2][3] |
| SMILES | CCCC(=O)N(C)C[3][4][6] |
The planarity of the amide bond, a result of resonance between the nitrogen lone pair and the carbonyl pi-system, imparts a rigid, planar geometry to the O=C-N core. The two methyl groups on the nitrogen and the propyl group on the carbonyl carbon are arranged around this core.
Caption: 2D structure of N,N-Dimethylbutyramide.
Physicochemical Properties
The physical and chemical properties of DMBA are critical for its application as a solvent, reagent, and for designing purification and extraction protocols. It presents as a colorless to pale yellow liquid with a characteristic amine-like odor.[3][8] Its high solubility in water is a key feature, stemming from the polar amide group's ability to act as a hydrogen bond acceptor.[6][8]
| Property | Value | Source(s) |
| Appearance | Clear, colorless to pale yellow liquid | [3][8] |
| Melting Point | -40 °C | [9] |
| Boiling Point | 186 °C (at 760 mmHg) | [7][9] |
| 80 - 82 °C (at 15 mmHg) | [9][10] | |
| Density | ~0.872 - 0.906 g/cm³ (at 25 °C) | [7][9] |
| Water Solubility | 110 g/L (at 25 °C) | [6][9][11] |
| Refractive Index | ~1.4405 - 1.4445 (at 20 °C) | [3][9] |
| Flash Point | 69.3 °C | [7] |
| logP (Octanol/Water) | 0.6 | [9][12] |
Synthesis and Quality Control
Expert Insight: The Rationale Behind the Synthesis
The most direct and industrially scalable synthesis of N,N-Dimethylbutyramide is the acylation of dimethylamine with a butyryl derivative, typically butyryl chloride. This is a classic nucleophilic acyl substitution reaction. The nucleophilic nitrogen of dimethylamine attacks the electrophilic carbonyl carbon of butyryl chloride. The choice of an acyl chloride is strategic; its high reactivity ensures a rapid and high-yielding reaction. A key consideration is the management of the hydrochloric acid (HCl) byproduct. An excess of dimethylamine or the addition of a non-nucleophilic tertiary amine base (like triethylamine) is required to neutralize the generated HCl, preventing the protonation of the dimethylamine reactant and driving the reaction to completion.
Caption: General workflow for the synthesis and purification of DMBA.
Protocol 1: Synthesis of N,N-Dimethylbutyramide
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Reactor Setup: To a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 2.0 M solution of dimethylamine in THF (2.2 equivalents).
-
Inert Atmosphere: Purge the system with dry nitrogen.
-
Cooling: Cool the flask to 0 °C using an ice-water bath. This is critical to control the exothermic reaction upon addition of the acyl chloride.
-
Reagent Addition: Add butyryl chloride (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion.
-
Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous phase with dichloromethane (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to remove any residual acid, followed by brine to initiate drying.
-
Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield N,N-Dimethylbutyramide as a clear, colorless liquid.[7][9][13]
Protocol 2: Quality Control & Characterization
A self-validating protocol requires rigorous analytical confirmation of the final product.
-
Identity Confirmation (FTIR): Acquire an infrared spectrum of the purified liquid.[1][2][14] The primary diagnostic peak is a strong C=O (amide I) stretching vibration expected around 1640-1650 cm⁻¹. The absence of a broad O-H stretch (from butyric acid) or a C=O stretch at ~1800 cm⁻¹ (from unreacted butyryl chloride) confirms the product's identity and purity from these starting materials.
-
Structural Elucidation (¹H NMR): Dissolve a sample in CDCl₃. The proton NMR spectrum should show characteristic signals: two singlets for the non-equivalent N-methyl groups (due to restricted rotation around the C-N amide bond) around 2.9-3.1 ppm, a triplet for the butyryl methyl group (~0.9 ppm), a multiplet for the C3 methylene group (~1.6 ppm), and a triplet for the C2 methylene group adjacent to the carbonyl (~2.2 ppm). Integration of these peaks should correspond to the proton count of the structure.[4]
-
Molecular Weight Verification (MS): Use electron ionization mass spectrometry (EI-MS). The molecular ion peak [M]⁺ should be observed at m/z = 115.[1][2] A prominent fragment is often seen at m/z = 72, corresponding to the McLafferty rearrangement product, which is characteristic of this type of compound.
-
Purity Assessment (GC): Gas chromatography can be used to assess the purity of the final product, which should ideally be ≥98%.[3]
Applications in Research and Development
N,N-Dimethylbutyramide's utility stems from its properties as a moderately polar aprotic solvent and a stable chemical intermediate.
-
Pharmaceutical Intermediate: The dimethylamide moiety is a common functional group in many active pharmaceutical ingredients (APIs).[6][11][15][16] DMBA serves as a precursor or building block in the synthesis of more complex molecules. The dimethylamine group can improve the pharmacokinetic properties of a drug, such as its solubility and ability to cross biological membranes.[16]
-
Organic Synthesis: As a solvent, it can be an alternative to more common amides like DMF or DMAc in certain reactions where its specific solvency or boiling point is advantageous.[8]
-
Reagent: Its chemical stability and moderate polarity allow it to act as a versatile reagent in various organic transformations.[8]
Safety and Handling
Proper handling of N,N-Dimethylbutyramide is essential to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10][17]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[17] Avoid contact with skin and eyes.[7][17] Use non-sparking tools and ground all equipment when handling large quantities.[18]
-
Storage: Store in a cool, dry, and well-ventilated place.[6][17] Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.[10]
-
First Aid Measures:
-
Skin Contact: Immediately wash off with soap and plenty of water.[17]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[17]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[17]
-
Conclusion
N,N-Dimethylbutyramide is a valuable chemical compound with a well-defined set of properties that make it suitable for a range of applications, particularly in pharmaceutical synthesis. Its straightforward preparation, combined with its unique structural features, ensures its continued relevance. The protocols and data presented in this guide offer a robust framework for the synthesis, validation, and safe handling of N,N-Dimethylbutyramide, empowering researchers to utilize this versatile molecule with confidence and precision.
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